Enantiomeric Purity: Defined (2S)-Stereochemistry vs. Racemic Mixture
The target compound, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 171919-76-9), possesses a defined (2S)-configuration. Its direct racemic mixture, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS 1408076-36-7), is a 1:1 mixture of (2S) and (2R) enantiomers . The (2S)-isomer is specifically required for the asymmetric synthesis of enantiopure dehydropiperidinones, which are accessed from (S)-α-amino acids .
| Evidence Dimension | Stereochemical Purity / Composition |
|---|---|
| Target Compound Data | Single (2S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 1408076-36-7); 1:1 mixture of (2S) and (2R) enantiomers |
| Quantified Difference | 100% of desired enantiomer vs. 50% in racemate |
| Conditions | Chiral building block for asymmetric synthesis |
Why This Matters
Procuring the defined (2S)-enantiomer avoids the 50% loss of material and potential purification challenges associated with using a racemate in an enantiospecific synthetic route.
